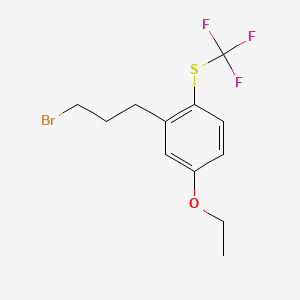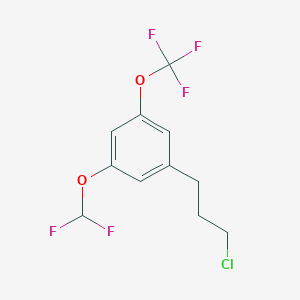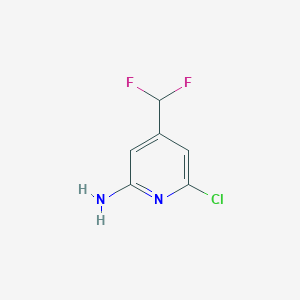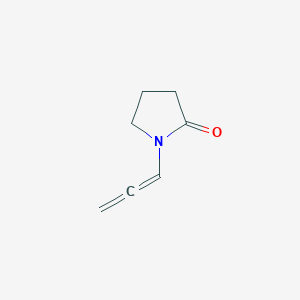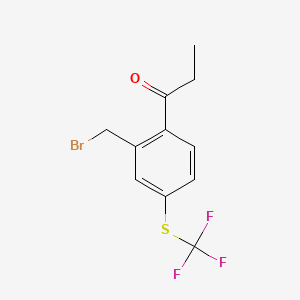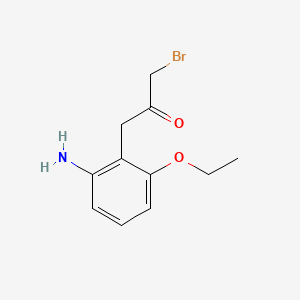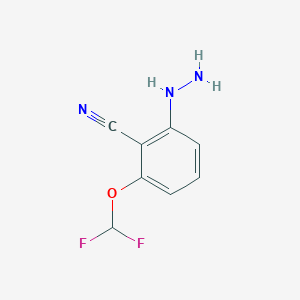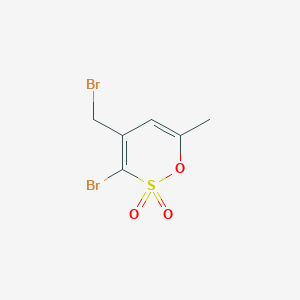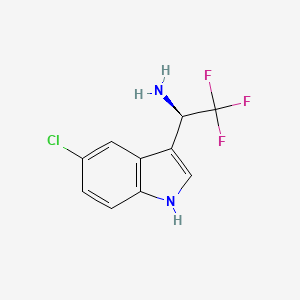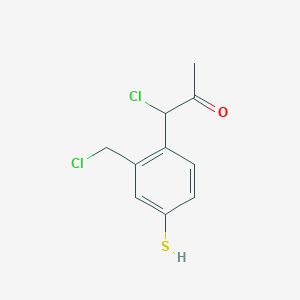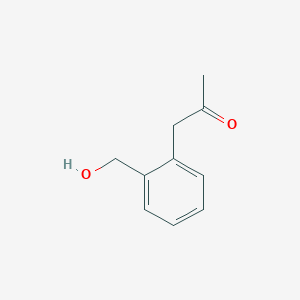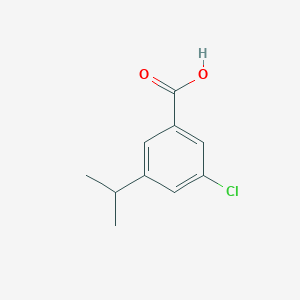
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a methylthio-substituted aromatic compound, followed by a Friedel-Crafts acylation to introduce the chloropropanone moiety. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the chloropropanone moiety to the corresponding alcohol.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles, forming various adducts.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components. The chloropropanone moiety can participate in addition reactions, forming adducts with nucleophiles.
Comparison with Similar Compounds
Similar compounds to 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one include:
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one: Differing by the position of the chlorine atom, this compound may exhibit different reactivity and biological activity.
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one:
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-ol: The alcohol derivative has different reactivity and may be used in different synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C11H12BrClOS |
|---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-methylsulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-9-2-3-10(8(6-9)7-12)11(14)4-5-13/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
SJRFOBRUGHSQEM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


